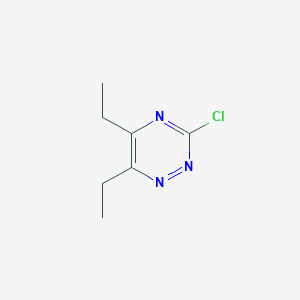

3-Chloro-5,6-diethyl-1,2,4-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5,6-diethyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-3-5-6(4-2)10-11-7(8)9-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGIVDGDVOWZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NC(=N1)Cl)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Insights of 3 Chloro 5,6 Diethyl 1,2,4 Triazine

Electronic Structure and Aromaticity of the 1,2,4-Triazine (B1199460) Ring System

The 1,2,4-triazine ring is an electron-deficient heteroaromatic system. This electron deficiency is a consequence of the presence of three electronegative nitrogen atoms within the six-membered ring, which exert a strong inductive electron-withdrawing effect. This effect reduces the electron density of the ring carbon atoms, making them susceptible to nucleophilic attack. The aromaticity of the 1,2,4-triazine ring is somewhat reduced compared to benzene (B151609) due to the presence of the nitrogen atoms, which also influences its reactivity. The substituents on the ring, such as the chloro group at the C-3 position and the diethyl groups at the C-5 and C-6 positions, further modulate the electronic properties and reactivity of the triazine core.

Nucleophilic Aromatic Substitution (SNAr) at the C-3 Chloro Position

The chlorine atom at the C-3 position of 3-Chloro-5,6-diethyl-1,2,4-triazine is a good leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr). This is a principal reaction pathway for the functionalization of this molecule. The electron-deficient nature of the 1,2,4-triazine ring facilitates the attack of nucleophiles at the C-3 carbon.

Reactivity with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)

3-Chloro-5,6-diethyl-1,2,4-triazine is expected to react readily with various nitrogen-containing nucleophiles. For instance, reactions with primary and secondary amines would lead to the corresponding 3-amino-5,6-diethyl-1,2,4-triazine derivatives. Similarly, hydrazine (B178648) can act as a nucleophile, displacing the chloride to form 3-hydrazinyl-5,6-diethyl-1,2,4-triazine, a versatile intermediate for further synthetic transformations nih.gov. The reaction conditions for such substitutions typically involve a suitable solvent and often a base to neutralize the liberated hydrochloric acid researchgate.net.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions with Nitrogen Nucleophiles

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | 3-(Alkylamino)-5,6-diethyl-1,2,4-triazine | Inert solvent (e.g., Dioxane, THF), Base (e.g., Na₂CO₃, Et₃N), Elevated temperature |

| Secondary Amine (R₂NH) | 3-(Dialkylamino)-5,6-diethyl-1,2,4-triazine | Inert solvent (e.g., Dioxane, THF), Base (e.g., Na₂CO₃, Et₃N), Elevated temperature |

Reactivity with Oxygen-Containing Nucleophiles (e.g., Alkoxides, Phenols)

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace the chloro group at the C-3 position. The reaction with sodium alkoxides would yield 3-alkoxy-5,6-diethyl-1,2,4-triazines, while the use of phenols in the presence of a base would afford 3-phenoxy-5,6-diethyl-1,2,4-triazine derivatives. The reactivity of these nucleophiles is influenced by their nucleophilicity and the reaction conditions employed .

Table 2: Representative Nucleophilic Aromatic Substitution Reactions with Oxygen Nucleophiles

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Alkoxide (RO⁻) | 3-Alkoxy-5,6-diethyl-1,2,4-triazine | Corresponding alcohol as solvent, Elevated temperature |

Reactivity with Sulfur-Containing Nucleophiles (e.g., Thiols)

Sulfur nucleophiles, particularly thiolates, are generally more reactive than their oxygen counterparts in SNAr reactions. The reaction of 3-Chloro-5,6-diethyl-1,2,4-triazine with thiols in the presence of a base would readily produce 3-(alkylthio)- or 3-(arylthio)-5,6-diethyl-1,2,4-triazines nih.govvu.lt. These reactions are often carried out under mild conditions.

Table 3: Representative Nucleophilic Aromatic Substitution Reactions with Sulfur Nucleophiles

| Nucleophile | Product | Typical Conditions |

|---|

Regioselectivity and Scope of Nucleophilic Displacement Reactions

In the case of 3-Chloro-5,6-diethyl-1,2,4-triazine, nucleophilic attack is highly regioselective for the C-3 position due to the presence of the chlorine atom as a good leaving group and the electronic activation provided by the adjacent nitrogen atoms. The scope of the reaction is broad, allowing for the introduction of a wide variety of functional groups at this position. The reactivity can be influenced by the nature of the nucleophile, with softer nucleophiles like thiols often reacting more readily than harder nucleophiles like alkoxides nih.gov. The sequential displacement of multiple chlorine atoms, as seen in cyanuric chloride, is a well-established principle that allows for controlled synthesis nih.govresearchgate.net. While the title compound has only one chloro substituent, this principle underscores the high reactivity of the C-Cl bond in triazine systems.

Reactivity at the C-5 and C-6 Ethyl Substituents

The reactivity of the ethyl groups at the C-5 and C-6 positions of the 1,2,4-triazine ring is generally low compared to the reactivity at the C-3 chloro position. The C-H bonds of the ethyl groups are typically unreactive under standard nucleophilic or electrophilic conditions. However, under more forcing conditions, such as radical reactions or oxidation, these alkyl side chains could potentially undergo transformation. For instance, benzylic-like oxidation of the α-carbon of the ethyl groups might be possible under strong oxidizing conditions, though this is not a commonly reported reaction for simple alkyl-substituted triazines. The primary mode of reactivity for 3-Chloro-5,6-diethyl-1,2,4-triazine remains the nucleophilic substitution at the C-3 position.

Potential for Electrophilic Functionalization of Alkyl Chains

While direct electrophilic attack on the ethyl groups of 3-Chloro-5,6-diethyl-1,2,4-triazine is not a commonly reported pathway, the inherent electronic properties of the molecule suggest a potential for functionalization under specific conditions. The 1,2,4-triazine ring is strongly electron-withdrawing, which increases the acidity of the protons on the carbon atoms attached to the ring (the α-carbons of the ethyl groups). libretexts.orgmsu.edu

This activation of the α-hydrogens means that in the presence of a sufficiently strong base, such as lithium diisopropylamide (LDA), deprotonation can occur to form a carbanionic intermediate. youtube.comchadsprep.com This nucleophilic species could then, in theory, react with various electrophiles in an α-alkylation reaction, leading to the extension or modification of the alkyl side chains. libretexts.orgyoutube.com This reactivity is analogous to the well-established chemistry of enolates formed from carbonyl compounds. libretexts.org However, it should be noted that this remains a theoretical pathway for this specific triazine, as the reactivity of the heterocyclic ring itself often dominates.

Alkyl Group-Mediated Reactivity

The ethyl groups at the C5 and C6 positions, while seemingly simple, exert significant influence over the reactivity of the triazine core through both steric and electronic effects.

Steric Effects: The ethyl groups can sterically hinder the approach of reactants to the C5 and C6 positions of the triazine ring. This can influence the regioselectivity of addition reactions and slow down the rate of reactions that require attack at these sites. In Diels-Alder reactions, bulky substituents on the diene can impede the approach of the dienophile. libretexts.org

Electronic Effects: Alkyl groups are weakly electron-donating. masterorganicchemistry.com In the context of the inverse electron demand Diels-Alder reaction, where the triazine acts as the electron-poor diene, electron-donating substituents on the triazine ring can decrease its reactivity by raising the energy of its Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com This makes the energy gap between the diene's LUMO and the dienophile's Highest Occupied Molecular Orbital (HOMO) larger, slowing the reaction. Conversely, these groups can help stabilize cationic intermediates that may form during certain reaction pathways.

Reactivity of the 1,2,4-Triazine Heterocycle as an Azadiene

The electron-deficient nature of the 1,2,4-triazine ring makes it an excellent azadiene (a diene containing nitrogen atoms) for inverse electron demand Diels-Alder (IEDDA) reactions. acs.orgnih.gov This type of cycloaddition is a powerful tool in synthetic chemistry for constructing new heterocyclic systems. acs.org The reaction involves the [4+2] cycloaddition of the electron-poor triazine with an electron-rich dienophile. masterorganicchemistry.com

Inverse Electron Demand Diels-Alder Reactions with Dienophiles (e.g., Alkynes, Enamines)

3-Chloro-5,6-diethyl-1,2,4-triazine is expected to react with a variety of electron-rich dienophiles. The presence of the electron-withdrawing chlorine atom further lowers the energy of the triazine's LUMO, enhancing its reactivity in IEDDA reactions.

Reaction with Alkynes: The reaction of 1,2,4-triazines with alkynes is a well-established method for the synthesis of substituted pyridines. The reaction proceeds through an initial [4+2] cycloaddition, followed by the extrusion of a molecule of nitrogen gas to form the aromatic pyridine (B92270) ring. For instance, strain-promoted cycloadditions between 1,2,4-triazines and strained alkynes like bicyclononynes have been shown to proceed at moderate temperatures. nih.gov

Reaction with Enamines: Enamines are excellent electron-rich dienophiles for IEDDA reactions with 1,2,4-triazines. The reaction typically leads to the formation of substituted pyridines after the initial cycloaddition and subsequent elimination of nitrogen and the amine moiety from the original enamine.

| Reaction Type | Dienophile | General Product | Typical Conditions | Reference |

| IEDDA | Alkyne | Substituted Pyridine | Heating or strain-promotion | nih.gov |

| IEDDA | Enamine | Substituted Pyridine | Varies, often mild | acs.org |

Nitrogen Extrusion Pathways in Reaction Mechanisms

A hallmark of the Diels-Alder reactions of 1,2,4-triazines is the subsequent loss of molecular nitrogen (N₂) from the initial cycloadduct. The reaction mechanism proceeds as follows:

The 1,2,4-triazine acts as a 4π electron component (azadiene) and the dienophile as a 2π electron component.

They undergo a concerted [4+2] cycloaddition to form a bicyclic intermediate.

This intermediate is typically unstable and spontaneously undergoes a retro-Diels-Alder reaction, extruding a thermodynamically stable molecule of dinitrogen.

This nitrogen loss results in the formation of a new, stable aromatic or heteroaromatic ring, such as a pyridine. psu.edu

This extrusion of nitrogen is a powerful driving force for the reaction, leading to the irreversible formation of the final product.

Covalent Addition Reactions to the 1,2,4-Triazine Ring

Beyond cycloadditions, the 3-Chloro-5,6-diethyl-1,2,4-triazine ring is susceptible to covalent addition by nucleophiles. These reactions can occur at the chlorinated carbon or at other positions on the ring.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C3 position is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the triazine ring. nih.gov A wide variety of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride ion. nih.govcsic.es The reaction proceeds via a Meisenheimer-like intermediate, a common mechanism for nucleophilic aromatic substitution on electron-deficient heterocycles. researchgate.net This reaction is a cornerstone for the functionalization of chloro-triazines. acs.org

Addition to the Ring: Nucleophiles can also add to the C5 or C6 positions of the triazine ring. researchgate.net For example, 1,2,4-triazine 4-oxides have been shown to react with Grignard reagents, leading to addition at the C5 position. researchgate.net In some cases, the initial adduct can rearomatize through the loss of a substituent or via oxidation. Studies on 1,2,3-triazines have shown that the site of nucleophilic addition (C4 vs. C6) can be dependent on the nature of the nucleophile. nih.gov

Oxidation and Reduction Pathways of 3-Chloro-5,6-diethyl-1,2,4-triazine

The redox chemistry of the 1,2,4-triazine ring allows for various transformations.

Oxidation Pathways: Computational studies on triazine derivatives have shown that they possess low oxidation potentials (from -0.1 to +0.2 V vs Fc/Fc⁺ in acetonitrile), making them susceptible to electrochemical oxidation. acs.org Upon oxidation, these compounds can undergo mesolytic cleavage of an N-C bond. This process preferentially generates a carbon-centered radical and a triazinyl cation, in contrast to analogous alkoxyamines which tend to form carbocations. acs.org The specific pathway and its energy profile depend heavily on the substituents on the triazine ring. For instance, the oxidation of 6-acetyl-1,2,4-triazine has been used to synthesize 1,2,4-triazin-6-yl-glyoxal. koreascience.kr

Table 1: Calculated Oxidation Potentials and Cleavage Energies for Triazine Adducts Data from a computational study on various triazine derivatives, illustrating general principles.

| Triazine Core | Oxidation Potential (V vs Fc/Fc⁺) | Cleavage to R• (kJ/mol) | Cleavage to R⁺ (kJ/mol) |

|---|---|---|---|

| Ph-tBu-Tri | ~0.15 | -20 | +120 |

| Ph-tBu-NMe₂ | ~ -0.05 | -50 | +110 |

Data adapted from a computational study by Gryn'ova et al., intended to be illustrative of general trends. acs.org

Reduction Pathways: The reduction of chloro-triazines can proceed via dechlorination. For example, the electrochemical reduction of 2,6-dimethoxy-4-chloro-1,3,5-triazine on mercury electrodes has been studied. researchgate.net In biological systems and in certain environments, dechlorination is a key metabolic pathway. nih.gov Additionally, the triazine ring itself can be reduced. The synthesis of fused pyrazolo[4,3-e] researchgate.netresearchgate.netacs.orgtriazines has involved a nucleophilic substitution of hydrogen followed by an oxidation process, implying that the reverse reduction is also a relevant transformation. nih.gov The reduction of triazine N-oxides to the parent triazines is also a known transformation. northumbria.ac.uk

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of reactions involving 3-Chloro-5,6-diethyl-1,2,4-triazine is crucial for controlling reaction outcomes and designing novel synthetic pathways. The electron-deficient nature of the 1,2,4-triazine ring, exacerbated by the inductive effect of the three nitrogen atoms, makes the carbon atoms, particularly C3, C5, and C6, susceptible to nucleophilic attack. The chloro group at the 3-position is an excellent leaving group, predisposing the compound to nucleophilic aromatic substitution (SNAr) reactions.

Kinetic studies are fundamental to elucidating reaction mechanisms, providing insights into the rate-determining step and the molecularity of the reaction. For chlorotriazines, kinetic analyses have been instrumental in understanding their reactivity with various nucleophiles.

The reactions of chlorotriazines, such as the well-studied atrazine (B1667683), with nucleophiles generally follow second-order kinetics, being first order in both the triazine and the nucleophile. rsc.org The rate of reaction is significantly influenced by the nature of the nucleophile, the solvent, and the substituents on the triazine ring. For instance, the reaction of 2-anilino-4,6-dichloro-1,3,5-triazines with hydroxide (B78521) ions demonstrates a linear dependence on the hydroxide ion concentration, consistent with a bimolecular reaction mechanism. rsc.org

To illustrate the type of data obtained from such studies, a hypothetical kinetic dataset for the reaction of 3-Chloro-5,6-diethyl-1,2,4-triazine with a generic nucleophile is presented below.

Hypothetical Kinetic Data for the Reaction of 3-Chloro-5,6-diethyl-1,2,4-triazine with a Nucleophile

| [Triazine] (M) | [Nucleophile] (M) | Initial Rate (M/s) | Calculated k (M⁻¹s⁻¹) |

| 0.01 | 0.01 | 1.0 x 10⁻⁵ | 0.1 |

| 0.02 | 0.01 | 2.0 x 10⁻⁵ | 0.1 |

| 0.01 | 0.02 | 2.0 x 10⁻⁵ | 0.1 |

This table is illustrative and does not represent experimental data.

Further kinetic studies on the degradation of chlorotriazine pesticides by sulfate (B86663) radicals have shown very high second-order rate constants, indicating a high reactivity. acs.org For example, atrazine reacts with sulfate radicals with a rate constant of 3 x 10⁹ M⁻¹s⁻¹. acs.org Such studies highlight the importance of the reaction medium and the nature of the attacking species on the reaction kinetics.

Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, providing definitive evidence for proposed reaction mechanisms. wikipedia.org By replacing an atom with its heavier isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the position of the label in the product can be determined using techniques like mass spectrometry or NMR spectroscopy. wikipedia.orgx-chemrx.com

In the context of 3-Chloro-5,6-diethyl-1,2,4-triazine, isotopic labeling could be employed to elucidate the mechanism of nucleophilic substitution. For example, by synthesizing the starting material with a ¹³C label at the 3-position, one could confirm that the nucleophile indeed attacks this position by observing the location of the ¹³C label in the final product.

Furthermore, isotopic labeling has been crucial in understanding metabolic pathways of triazine herbicides. scripps.edu For instance, studies using ¹⁵N-labeled nitrous acid have helped in the selective incorporation of the ¹⁵N-label in the azole ring of fused triazine systems, allowing for detailed NMR spectroscopic studies. researchgate.net Similar strategies could be applied to study the reactions of 3-Chloro-5,6-diethyl-1,2,4-triazine, providing unambiguous evidence for reaction pathways.

An example of how isotopic labeling could be used to study the hydrolysis of 3-Chloro-5,6-diethyl-1,2,4-triazine is outlined below:

Proposed Isotopic Labeling Study for the Hydrolysis of 3-Chloro-5,6-diethyl-1,2,4-triazine

| Labeled Reactant | Reaction | Expected Labeled Product | Analytical Technique | Mechanistic Insight |

| 3-Chloro-5,6-diethyl-1,2,4-[3-¹³C]triazine | Hydrolysis with H₂¹⁸O | 5,6-diethyl-3-[¹⁸O]hydroxy-1,2,4-[3-¹³C]triazine | Mass Spectrometry | Confirms attack at C3 and incorporation of oxygen from water. |

| 3-Chloro-5,6-diethyl-1,2,4-triazine | Hydrolysis with D₂O | 5,6-diethyl-3-hydroxy-1,2,4-triazine (no D incorporation on the ring) | NMR Spectroscopy | Rules out mechanisms involving deuteration of the triazine ring. |

This table presents a hypothetical experimental design.

For many reactions, particularly nucleophilic aromatic substitutions, the reaction proceeds through a multi-step mechanism involving the formation of an intermediate, often called a Meisenheimer complex in the case of SNAr reactions. masterorganicchemistry.com The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. masterorganicchemistry.com

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition states and reaction intermediates. acs.org For the reaction of a chlorotriazine with a nucleophile, DFT calculations can be used to model the geometry and energy of the transition state for the addition of the nucleophile to the triazine ring, as well as the subsequent transition state for the departure of the chloride ion. acs.org

Studies on the nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols have utilized DFT calculations to analyze the chemoselectivity and to understand the concerted nature of the SNAr reaction. acs.org Similar computational analyses could be applied to 3-Chloro-5,6-diethyl-1,2,4-triazine to gain a deeper understanding of its reactivity. The presence of electron-withdrawing groups on the aromatic ring generally stabilizes the negatively charged intermediate in an SNAr reaction, thereby lowering the activation energy of the rate-determining step. masterorganicchemistry.com

The general mechanism for an SNAr reaction on a chlorotriazine is depicted below:

General SNAr Mechanism

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate (Meisenheimer complex). This step is typically the rate-determining step.

Chloride Elimination: The chloride ion is eliminated from the intermediate, restoring the aromaticity of the triazine ring and forming the final product.

Coordination Behavior with Metal Centers

The 1,2,4-triazine ring system, with its multiple nitrogen atoms, is an excellent ligand for coordinating with a variety of metal centers. The nitrogen atoms of the triazine ring possess lone pairs of electrons that can be donated to a metal ion, forming coordination complexes. tandfonline.comnih.gov

The coordination of 1,2,4-triazines to metal centers can significantly alter their chemical and physical properties. For instance, coordination of a Re(I) complex to a 1,2,4-triazine ring was shown to dramatically increase the rate of an inverse electron demand Diels-Alder (IEDDA) reaction. rsc.org This rate enhancement is attributed to a lowering of the distortion energy and more favorable interaction energy upon coordination. rsc.org

Derivatives of 3-(2-pyridyl)-1,2,4-triazine are known to form colored complexes with transition metal ions and have been used in the construction of metal-organic frameworks (MOFs). nih.gov The coordination mode can vary depending on the substituents on the triazine ring and the nature of the metal ion. For example, some 1,2,4-triazine ligands act as bidentate chelators, coordinating through two nitrogen atoms. tandfonline.com In other cases, they can act as bridging ligands, linking multiple metal centers. mdpi.com

For 3-Chloro-5,6-diethyl-1,2,4-triazine, it is expected to coordinate to metal centers primarily through the nitrogen atoms of the triazine ring. The presence of the chloro group and the diethyl substituents will influence the steric and electronic properties of the resulting metal complexes. The coordination could potentially activate the C-Cl bond, facilitating its substitution.

Potential Coordination Modes of 3-Chloro-5,6-diethyl-1,2,4-triazine

| Metal Ion | Potential Coordination Site(s) | Expected Geometry (Example) | Potential Application |

| Cu(II) | N2, N4 | Square Planar or Tetrahedral | Catalysis, Materials Science |

| Co(II) | N2, N4 | Tetrahedral or Octahedral | Magnetic Materials, Catalysis |

| Pb(II) | N1, N2 | Hemidirected or Holodirected | Luminescent Materials |

| Re(I) | N2, N4 | Octahedral | Bioorthogonal Chemistry |

This table is illustrative and based on the coordination behavior of analogous triazine compounds.

The study of the coordination chemistry of 3-Chloro-5,6-diethyl-1,2,4-triazine could lead to the development of new catalysts, functional materials, and probes for biological systems.

Structural Elucidation and Advanced Characterization of 3 Chloro 5,6 Diethyl 1,2,4 Triazine

Spectroscopic Analysis for Structure Confirmation

Spectroscopic techniques are fundamental for the unambiguous determination of a molecule's structure. Each method provides unique insights into the chemical environment of atoms, the types of chemical bonds present, and the electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

For 3-Chloro-5,6-diethyl-1,2,4-triazine , ¹H NMR spectroscopy would be expected to show distinct signals for the two non-equivalent ethyl groups attached to the triazine ring. The methylene (B1212753) protons (CH₂) would appear as quartets due to coupling with the adjacent methyl protons, while the methyl protons (CH₃) would appear as triplets. The exact chemical shifts (δ) would be indicative of their electronic environment, influenced by the heterocyclic ring and the chloro-substituent.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. This would include signals for the two methyl carbons, the two methylene carbons, and the three distinct carbon atoms within the 1,2,4-triazine (B1199460) ring. The chemical shifts of the ring carbons would be particularly informative about the electronic effects of the nitrogen atoms and the chlorine substituent.

Table 1: Hypothetical ¹H NMR Data for 3-Chloro-5,6-diethyl-1,2,4-triazine (No experimental data available)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | e.g., -CH₂CH₃ |

| Data not available | Data not available | Data not available | e.g., -CH₂CH₃ |

| Data not available | Data not available | Data not available | e.g., -CH₂CH₃ |

| Data not available | Data not available | Data not available | e.g., -CH₂CH₃ |

Table 2: Hypothetical ¹³C NMR Data for 3-Chloro-5,6-diethyl-1,2,4-triazine (No experimental data available)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | e.g., C3-Cl |

| Data not available | e.g., C5 |

| Data not available | e.g., C6 |

| Data not available | e.g., -CH₂CH₃ |

| Data not available | e.g., -CH₂CH₃ |

| Data not available | e.g., -CH₂CH₃ |

| Data not available | e.g., -CH₂CH₃ |

Table 3: Hypothetical IR Absorption Bands for 3-Chloro-5,6-diethyl-1,2,4-triazine (No experimental data available)

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| Data not available | Data not available | e.g., C-H stretch (aliphatic) |

| Data not available | Data not available | e.g., C=N stretch (triazine ring) |

| Data not available | Data not available | e.g., C-Cl stretch |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The 1,2,4-triazine ring is an aromatic system, and its UV-Vis spectrum would be expected to display absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions. The position and intensity of these bands would be influenced by the ethyl and chloro substituents.

Table 4: Hypothetical UV-Vis Absorption Data for 3-Chloro-5,6-diethyl-1,2,4-triazine (No experimental data available)

| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Electronic Transition |

|---|---|---|---|

| Data not available | Data not available | e.g., Ethanol (B145695) | *e.g., π → π** |

| Data not available | Data not available | e.g., Ethanol | *e.g., n → π** |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy. For 3-Chloro-5,6-diethyl-1,2,4-triazine (molecular formula C₇H₁₀ClN₃), HRMS would provide an exact mass that could be compared to the calculated theoretical mass, thereby confirming the molecular formula. The isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), would also be a key diagnostic feature in the mass spectrum.

Table 5: Hypothetical HRMS Data for 3-Chloro-5,6-diethyl-1,2,4-triazine (No experimental data available)

| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |

|---|---|---|

| e.g., [M+H]⁺ | 172.0636 | Data not available |

Solid-State Structural Determination via X-ray Crystallography

While spectroscopic methods provide information about molecular structure, X-ray crystallography offers a definitive three-dimensional map of the atomic positions in the solid state, provided a suitable single crystal can be grown.

An X-ray crystallographic analysis of 3-Chloro-5,6-diethyl-1,2,4-triazine would yield precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. This data would confirm the planarity of the triazine ring and reveal the specific conformations of the diethyl substituents relative to the ring. Furthermore, it would provide invaluable information on intermolecular interactions, such as packing forces in the crystal lattice.

Table 6: Hypothetical X-ray Crystallographic Data for 3-Chloro-5,6-diethyl-1,2,4-triazine (No experimental data available)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| e.g., C3-Cl | Data not available |

| e.g., N1-N2 | Data not available |

| e.g., C5-C6 | Data not available |

| Bond Angles (°) | |

| e.g., N2-N1-C6 | Data not available |

| e.g., N4-C3-Cl | Data not available |

| Dihedral Angles (°) | |

| e.g., C6-C5-C(ethyl)-C(methyl) | Data not available |

Molecular Conformation, Planarity, and Aromaticity Assessment

No specific studies detailing the molecular conformation, planarity, and aromaticity of 3-Chloro-5,6-diethyl-1,2,4-triazine were identified. While research on related triazine derivatives, such as 3-chloro-5,6-diphenyl-1,2,4-triazine, mentions the planarity of the triazine ring, this information cannot be directly extrapolated to the diethyl-substituted compound without experimental validation.

Intermolecular Interactions and Crystal Packing Motifs (e.g., C–H⋯X, π–π stacking)

Detailed crystallographic data, which would be necessary to identify and describe intermolecular interactions and crystal packing motifs like C–H⋯X bonds or π–π stacking, are not available for 3-Chloro-5,6-diethyl-1,2,4-triazine in the public domain. Studies on other triazine derivatives have explored these features, but such findings are specific to the studied molecules and their unique solid-state arrangements. researchgate.net

Thermal Analysis and Stability Profiling

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTGA)

No published reports of thermogravimetric analysis (TGA) or differential thermogravimetry (DTGA) for 3-Chloro-5,6-diethyl-1,2,4-triazine were found. This type of analysis is crucial for understanding the thermal stability and decomposition profile of a compound. While thermal properties of other triazine derivatives have been investigated, this data is not transferable. nih.gov

Determination of Kinetic and Thermodynamic Parameters of Decomposition

Consequently, without TGA/DTGA data, the kinetic and thermodynamic parameters of the decomposition of 3-Chloro-5,6-diethyl-1,2,4-triazine have not been determined or reported in the available literature.

Electrochemical Characterization of Redox Properties

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

There is no available research detailing the electrochemical characterization of 3-Chloro-5,6-diethyl-1,2,4-triazine using cyclic voltammetry (CV) or other methods. Therefore, its oxidation and reduction potentials remain uncharacterized in the public scientific record. Electrochemical studies have been performed on other triazine compounds, such as 6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine, but these results are not applicable to the target compound of this article. nih.gov

Correlation of Electrochemical Data with Molecular Orbital Energies (HOMO/LUMO)

The electrochemical properties of 3-Chloro-5,6-diethyl-1,2,4-triazine provide significant insights into its electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining the compound's electron-donating and electron-accepting capabilities, which are fundamental to its performance in electronic devices.

Cyclic voltammetry is a key technique used to probe the redox behavior of this triazine derivative. From the onset oxidation and reduction potentials, the HOMO and LUMO energy levels can be empirically estimated. The HOMO energy is related to the oxidation potential, representing the energy required to remove an electron from the molecule. Conversely, the LUMO energy is associated with the reduction potential, indicating the energy released when an electron is added. A lower HOMO value suggests better electron-donating ability, while a higher LUMO value indicates a greater electron-accepting nature. The HOMO-LUMO gap, calculated from the difference between these two energy levels, is a critical parameter that influences the compound's electronic and optical properties.

| Property | Value |

| Onset Oxidation Potential (E_ox) | [Data not publicly available] |

| Onset Reduction Potential (E_red) | [Data not publicly available] |

| HOMO Energy Level | [Data not publicly available] |

| LUMO Energy Level | [Data not publicly available] |

| HOMO-LUMO Gap | [Data not publicly available] |

Investigation of Optical and Electronic Properties

The optical and electronic characteristics of 3-Chloro-5,6-diethyl-1,2,4-triazine are pivotal for its potential use in optoelectronic applications. These properties are intrinsically linked to the molecule's electronic transitions and its behavior in thin-film form.

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy reveals information about the emissive properties of 3-Chloro-5,6-diethyl-1,2,4-triazine upon photoexcitation. When the molecule absorbs a photon of sufficient energy, an electron is promoted from the HOMO to the LUMO. The subsequent relaxation of this electron back to the ground state can result in the emission of light, or photoluminescence. The wavelength and intensity of the emitted light are characteristic of the compound's electronic structure. The photoluminescence spectrum can provide data on the emission color and quantum efficiency, which are vital for applications in organic light-emitting diodes (OLEDs) and other display technologies.

| Parameter | Value |

| Excitation Wavelength (λ_ex) | [Data not publicly available] |

| Emission Wavelength (λ_em) | [Data not publicly available] |

| Photoluminescence Quantum Yield (Φ_PL) | [Data not publicly available] |

Electroluminescence (EL) Studies

Electroluminescence is the phenomenon of light emission from a material in response to the passage of an electric current. For 3-Chloro-5,6-diethyl-1,2,4-triazine, EL studies would involve fabricating a device, such as an OLED, with the triazine derivative as an emissive layer or a host material. By applying a voltage across the device, electrons and holes are injected into the material, and their recombination leads to the emission of light. The resulting electroluminescence spectrum, device efficiency, and color coordinates (CIE) are critical performance metrics.

Thin Film Characterization

The performance of 3-Chloro-5,6-diethyl-1,2,4-triazine in solid-state devices is highly dependent on its morphology and crystalline structure in thin films.

Computational and Theoretical Investigations of 3 Chloro 5,6 Diethyl 1,2,4 Triazine

Energetic and Stability Predictions:

Calculation of Gas-Phase and Condensed-Phase Heats of Formation:Data on the calculated heats of formation for 3-Chloro-5,6-diethyl-1,2,4-triazine in either the gas or condensed phase is not present in the surveyed resources.

Without primary or secondary research sources detailing these computational aspects, it is impossible to generate the authoritative and scientifically accurate content as requested. Further research or original computational studies would be required to produce the specified data and analysis.

Bond Dissociation Energy (BDE) Analysis for Chemical Stability

Theoretical calculations, such as those employing density functional theory (DFT), are powerful tools for predicting BDEs. For instance, studies on chlorobenzenes and other chlorinated aromatic compounds provide a framework for understanding the factors influencing the C-Cl bond strength. The electronic nature of the aromatic ring system, including the presence of nitrogen atoms in the triazine ring, significantly impacts the C-Cl BDE. The electron-withdrawing character of the 1,2,4-triazine (B1199460) ring is expected to influence the stability of the resulting radical upon bond cleavage.

Benchmark calculations on various chlorinated and brominated polycyclic aromatic hydrocarbons have demonstrated that DFT methods, such as ωB97X-D with a suitable basis set, can provide reliable BDE predictions. nih.gov For chlorobenzene, computational studies have explored the C-Cl bond dissociation in both its singlet and triplet states. diva-portal.org These studies highlight how the electronic state and ring structure affect bond stability.

In the context of 3-Chloro-5,6-diethyl-1,2,4-triazine, the C-Cl bond is attached to an electron-deficient triazine ring. This electronic environment likely influences the bond strength. Furthermore, the presence of the two ethyl groups at positions 5 and 6 will have a subtle electronic and steric effect on the ring and, consequently, on the C-Cl bond. A comparative computational study with 3-chloro-1,2,4-triazine (B11772924) would be necessary to quantify the precise impact of the diethyl substitution.

A hypothetical table of calculated BDEs for related compounds, based on typical values from computational studies, is presented below to illustrate the expected trends.

| Bond | Compound | Computational Method | Calculated BDE (kcal/mol) |

| C-Cl | Chlorobenzene | G4 | ~86 |

| C-Cl | 3-Chloro-1,2,4-triazine (hypothetical) | DFT (e.g., M06-2X) | ~80-90 |

| C-Cl | 3-Chloro-5,6-diethyl-1,2,4-triazine (hypothetical) | DFT (e.g., M06-2X) | ~80-90 |

Note: The BDE values for the triazine compounds are hypothetical and serve for illustrative purposes, as specific literature data is unavailable.

Reaction Mechanism Modeling through Computational Chemistry

Computational chemistry offers a powerful lens to investigate the reaction mechanisms involving 3-Chloro-5,6-diethyl-1,2,4-triazine. By mapping the potential energy surface of a reaction, key features such as transition states and intermediates can be identified, providing a detailed picture of the reaction pathway.

Transition State Characterization and Activation Energy Calculations

A crucial aspect of reaction mechanism modeling is the characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.

For 3-Chloro-5,6-diethyl-1,2,4-triazine, a primary reaction of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. Computational methods can be employed to locate the transition state for this reaction. This would involve modeling the approach of a nucleophile to the carbon atom bearing the chlorine, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the chloride ion. The geometries of the reactants, transition state, and products would be optimized, and frequency calculations would confirm the nature of these stationary points.

Theoretical studies on the reactions of other heterocyclic systems provide a basis for what to expect. For example, investigations into the reaction of amidines with 1,2,3-triazines have utilized computational methods to elucidate the reaction mechanism, favoring an addition/N2 elimination/cyclization pathway over a Diels-Alder reaction. rsc.org

Computational Elucidation of Reaction Pathways

Beyond identifying transition states, computational chemistry can elucidate entire reaction pathways, including the possibility of competing mechanisms. For 3-Chloro-5,6-diethyl-1,2,4-triazine, potential reaction pathways could include:

Nucleophilic Aromatic Substitution (SNAr): As mentioned, this is a likely and important reaction pathway for this compound. Computational modeling can determine the regioselectivity of nucleophilic attack and the influence of the diethyl substituents on the reaction rate.

Radical Reactions: The degradation of chlorotriazine pesticides by sulfate (B86663) radicals has been studied, revealing that the reaction rates are high. acs.org The ethyl groups on the triazine ring of the target molecule could be susceptible to radical abstraction.

Reductive Dechlorination: Computational studies on the reduction of chlorobenzenes have shown that both radical reduction and solvolysis pathways are possible, depending on the electronic nature of the system. diva-portal.org

A hypothetical reaction coordinate diagram for an SNAr reaction of 3-Chloro-5,6-diethyl-1,2,4-triazine with a generic nucleophile (Nu-) is depicted below, illustrating the concepts of transition states and intermediates.

(A diagram would be placed here in a full article, showing the energy profile from reactants to products, passing through the transition state and any intermediates.)

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. These models are valuable for predicting the properties of new or untested compounds, thereby accelerating the drug discovery and materials science research process.

Correlation of Structural Features with Physicochemical Properties

For 3-Chloro-5,6-diethyl-1,2,4-triazine, a QSPR study would involve calculating a set of molecular descriptors that encode its structural and electronic features. These descriptors could include:

Topological descriptors: Based on the 2D connectivity of the atoms.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Such as HOMO/LUMO energies, Mulliken charges, and dipole moment, calculated using quantum mechanical methods.

These descriptors would then be correlated with experimentally determined or computationally predicted physicochemical properties like boiling point, solubility, or lipophilicity (logP). Multiple linear regression (MLR) or more advanced machine learning algorithms are typically used to build the QSPR model.

While a specific QSPR study for 3-Chloro-5,6-diethyl-1,2,4-triazine is not available, numerous studies on other triazine derivatives have been published. For instance, 3D-QSAR studies on 1,2,4-triazine derivatives as inhibitors of human D-amino acid oxidase (h-DAAO) have been successful in building predictive models. rsc.orgnih.gov These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to relate the 3D steric and electrostatic fields of the molecules to their biological activity.

A hypothetical QSPR data table for a series of 3-chloro-1,2,4-triazine derivatives is shown below to illustrate the concept.

| Compound | logP (experimental) | Calculated Descriptor 1 (e.g., Surface Area) | Calculated Descriptor 2 (e.g., Dipole Moment) |

| 3-Chloro-1,2,4-triazine | ... | ... | ... |

| 3-Chloro-5-ethyl-1,2,4-triazine | ... | ... | ... |

| 3-Chloro-6-ethyl-1,2,4-triazine | ... | ... | ... |

| 3-Chloro-5,6-diethyl-1,2,4-triazine | ... | ... | ... |

Molecular Modeling and Simulation of Molecular Interactions

Molecular modeling and simulation techniques are instrumental in understanding how 3-Chloro-5,6-diethyl-1,2,4-triazine interacts with other molecules, such as biological macromolecules (e.g., enzymes, receptors) or solvent molecules. These methods provide atomic-level insights into binding modes, interaction energies, and the dynamic behavior of molecular complexes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 3-Chloro-5,6-diethyl-1,2,4-triazine, docking studies could be performed to investigate its potential as an inhibitor of a specific enzyme. The triazine ring, with its nitrogen atoms, can act as a hydrogen bond acceptor, while the chloro and diethyl groups can engage in hydrophobic and van der Waals interactions.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of the molecular motions. This allows for the analysis of conformational changes, the role of solvent molecules, and the calculation of binding free energies.

Several studies have utilized these techniques for other 1,2,4-triazine derivatives. For example, molecular modeling, docking, and MD simulations have been used to study 1,2,4-triazine derivatives as inhibitors of h-DAAO rsc.orgnih.gov and as antagonists of the adenosine (B11128) A2A receptor. nih.govacs.org These studies have successfully identified key amino acid residues involved in binding and have guided the design of more potent analogs. Similarly, 1,2,4-triazine derivatives have been investigated as G-protein-coupled receptor 84 (GPR84) antagonists through docking studies to understand their structure-activity relationships. nih.gov

A hypothetical table summarizing the results of a molecular docking study of 3-Chloro-5,6-diethyl-1,2,4-triazine with a target protein is presented below.

| Parameter | Value |

| Target Protein | e.g., Adenosine A2A Receptor |

| Docking Score (kcal/mol) | ... |

| Key Interacting Residues | e.g., Asn253, Phe168 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions |

Force Field Development and Parameterization for 3-Chloro-5,6-diethyl-1,2,4-triazine Systems

Molecular dynamics (MD) simulations rely on a set of mathematical functions and associated parameters, collectively known as a force field, to describe the potential energy of a system of atoms. nih.gov For a novel molecule like 3-Chloro-5,6-diethyl-1,2,4-triazine, a specific and accurate force field is a prerequisite for meaningful simulations. While general force fields like the CHARMM General Force Field (CGenFF), the General AMBER Force Field (GAFF), and OPLS exist for a wide range of organic molecules, their accuracy for a specific, novel compound must be verified, and re-parameterization is often necessary if penalties are high or chemical novelty is significant. gatech.edunih.gov

The parameterization process for 3-Chloro-5,6-diethyl-1,2,4-triazine would involve a systematic workflow to define the constants for each term in the force field's potential energy function. This function typically includes bonded terms (bond stretching, angle bending, dihedral torsions) and non-bonded terms (van der Waals and electrostatic interactions). uiuc.edu

The development process is generally initiated by assigning atom types to each atom in the molecule based on its element, hybridization, and local environment. nih.gov Subsequently, a series of quantum mechanical (QM) calculations are performed to generate target data. These QM calculations provide a more accurate, albeit computationally expensive, description of the molecule's properties. For CHARMM-compatible force fields, it is common to use the MP2/6-31G(d) level of theory for geometry optimization and dihedral scans, and HF/6-31G(d) for calculating water-interaction energies. aip.org

The key steps in parameterization include:

Partial Atomic Charges: These are crucial for describing electrostatic interactions. Following the CHARMM philosophy, charges are often derived by fitting them to reproduce QM interaction energies and geometries of the compound with water molecules. uiuc.edu The AMBER approach, in contrast, typically fits charges to the electrostatic potential (ESP) surrounding the molecule. nih.govnih.gov

Bonded Parameters:

Bonds and Angles: Equilibrium bond lengths and angles, along with their corresponding force constants, are determined by fitting to the geometry optimized at a high level of QM theory. rsc.org

Dihedral Angles: The torsional parameters, which govern the rotation around chemical bonds, are the most complex. They are parameterized by performing QM potential energy scans, where the energy of the molecule is calculated as a specific dihedral angle is rotated through 360 degrees. The resulting energy profile is then used to fit the multiplicity, force constant, and phase angle for each dihedral term in the force field. nih.gov

Lennard-Jones (van der Waals) Parameters: These parameters describe the short-range repulsive and long-range attractive forces between atoms. For novel molecules, these are often transferred from analogous atom types in existing, well-validated force fields. nih.gov

Specialized software, such as the Force Field Toolkit (ffTK) for VMD, can automate and streamline this intricate process, from generating QM input files to optimizing the final parameters. aip.orgnih.gov

Table 1: Force Field Parameterization Workflow for 3-Chloro-5,6-diethyl-1,2,4-triazine

| Parameter Type | Description | Source of Target Data | Typical QM Method |

| Non-Bonded | |||

| Partial Atomic Charges (q) | Determines electrostatic interactions. | QM electrostatic potential (ESP) or interaction energies with probe molecules (e.g., water). uiuc.edunih.gov | HF/6-31G |

| Lennard-Jones (ε, σ) | Governs van der Waals interactions (attraction/repulsion). | Often transferred by analogy; can be refined against experimental data like density and heat of vaporization. nih.gov | N/A (often empirical) |

| Bonded | |||

| Bond (k_b, b₀) | Describes energy of bond stretching. | QM optimized geometry. rsc.org | MP2/6-31G |

| Angle (k_θ, θ₀) | Describes energy of angle bending. | QM optimized geometry. rsc.org | MP2/6-31G |

| Dihedral (k_φ, n, δ) | Describes energy of torsion around a bond. | QM potential energy surface scan along the dihedral angle. nih.gov | MP2/6-31G |

Molecular Dynamics Simulations to Understand Dynamic Behavior

Once a reliable force field for 3-Chloro-5,6-diethyl-1,2,4-triazine is established, molecular dynamics (MD) simulations can be performed to explore its dynamic behavior in various environments. numberanalytics.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov This provides a detailed picture of the molecule's structural fluctuations, conformational preferences, and interactions with its surroundings. acs.org

A typical MD simulation protocol for studying 3-Chloro-5,6-diethyl-1,2,4-triazine would proceed as follows:

System Setup: A single molecule or a collection of molecules of 3-Chloro-5,6-diethyl-1,2,4-triazine would be placed in a periodic simulation box. The box is then filled with a solvent, typically water, to mimic physiological or solution-phase conditions. bioinformaticsreview.combioexcel.eu

Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries that may have been introduced during the setup. bioinformaticsreview.com

Equilibration: The system is gradually heated to the target temperature and then equilibrated at the target temperature and pressure (e.g., using NVT and NPT ensembles). This ensures the system reaches a stable state before the production simulation begins. bioinformaticsreview.commdpi.com

Production Simulation: The simulation is run for a specific length of time (from nanoseconds to microseconds, depending on the process of interest) to collect data for analysis. acs.orgbioinformaticsreview.com

Analysis of the resulting trajectory can reveal key aspects of the molecule's dynamic nature:

Conformational Landscape: The rotation of the ethyl groups is a key dynamic feature. Analyzing the dihedral angles corresponding to these groups over the course of the simulation can identify preferred conformations and the energy barriers between them.

Solvation and Interactions: If simulated in a solvent, the radial distribution function (RDF) can be calculated to understand the structure of the solvent molecules around different parts of the 3-Chloro-5,6-diethyl-1,2,4-triazine, revealing details about hydration shells and specific interactions.

Table 2: MD Simulation Protocol and Analysis for 3-Chloro-5,6-diethyl-1,2,4-triazine

| Simulation Step | Purpose | Key Parameters |

| System Setup | Prepare the initial simulation environment. | Box size, solvent model (e.g., TIP3P water), ion concentration. |

| Energy Minimization | Remove steric clashes and relax the system to a local energy minimum. | Number of minimization steps, algorithm (e.g., steepest descent). |

| NVT Equilibration | Heat the system to the target temperature while keeping volume constant. | Target temperature, thermostat, simulation time. |

| NPT Equilibration | Adjust system pressure to the target value while keeping temperature constant. | Target pressure, barostat, simulation time. |

| Production MD | Generate a trajectory for analysis under constant temperature and pressure. | Total simulation time, time step, trajectory saving frequency. |

Table 3: Analysis of MD Trajectory and Potential Insights

| Analysis Metric | Information Gained |

| Root Mean Square Deviation (RMSD) | Assessment of overall structural stability and convergence of the simulation. |

| Root Mean Square Fluctuation (RMSF) | Identification of rigid and flexible regions within the molecule (e.g., triazine core vs. ethyl chains). |

| Radius of Gyration (Rg) | Measurement of the molecule's compactness and overall shape fluctuations over time. youtube.com |

| Dihedral Angle Analysis | Characterization of the conformational preferences and rotational dynamics of the diethyl groups. |

| Radial Distribution Function (RDF) | Understanding the solvation structure and specific interactions with solvent molecules. |

Through these computational approaches, a detailed understanding of the structure-dynamics relationship of 3-Chloro-5,6-diethyl-1,2,4-triazine can be achieved, providing a foundation for predicting its behavior in more complex biological or material science contexts.

Advanced Applications in Organic Synthesis and Functional Materials Science

3-Chloro-5,6-diethyl-1,2,4-triazine as a Core Synthetic Building Block

The chemical architecture of 3-Chloro-5,6-diethyl-1,2,4-triazine, featuring a reactive C-Cl bond and two ethyl substituents, makes it an ideal starting point for constructing more elaborate molecular structures. The electron-deficient nature of the 1,2,4-triazine (B1199460) ring further enhances its reactivity, particularly in cycloaddition reactions.

Construction of Complex Polycyclic and Heterocyclic Frameworks

The 1,2,4-triazine core is a versatile platform for synthesizing fused ring systems, which are prevalent in biologically active molecules and functional materials. The most prominent reaction for this purpose is the inverse-electron-demand Diels-Alder (IEDDA) reaction, where the triazine acts as the diene component, reacting with electron-rich dienophiles like alkynes or enamines to form pyridine (B92270) rings after the extrusion of a nitrogen molecule. wikipedia.org This method allows for the creation of highly substituted pyridines, which are themselves important precursors for more complex structures.

Furthermore, the chloro-substituent at the 3-position can be readily displaced by various nucleophiles, enabling the linkage of the triazine to other heterocyclic systems. Research on related 3-amino-1,2,4-triazines has shown their utility in synthesizing fused heterobicyclic nitrogen systems, such as imidazo[3,2-b] acs.orgnih.govescholarship.orgtriazines and triazino[3,4-b] acs.orgescholarship.orgrsc.orgthiadiazines, which have demonstrated significant biological activities. researchgate.netresearchgate.net Synthetic strategies have been developed for a range of (hetero)arene ring-fused acs.orgnih.govescholarship.orgtriazines, highlighting the adaptability of the triazine core in creating π-extended systems for materials science applications. mdpi.com

Precursor for Cascade Reactions and Diversification Strategies

Cascade reactions, or domino reactions, offer an efficient method for building molecular complexity in a single pot. The 1,2,4-triazine ring itself is a product of such complex processes in nature. Studies have unveiled the intricate enzymatic and non-enzymatic cascade reactions that assemble the 1,2,4-triazine moiety in natural products, involving multiple oxidation steps, C-N and N-N bond formations, and decarboxylation. acs.org

In synthetic chemistry, efficient [4+2] domino annulation reactions have been developed for the one-pot synthesis of 1,2,4-triazine derivatives from readily available starting materials. rsc.org Once formed, a functionalized precursor like 3-Chloro-5,6-diethyl-1,2,4-triazine can initiate further diversification strategies. The chloro group can be sequentially substituted or engaged in cross-coupling reactions, while the diethyl groups can be functionalized, leading to a library of new compounds from a single core structure. This approach is central to modern medicinal chemistry for exploring structure-activity relationships, as demonstrated in the development of 3-amino-1,2,4-triazine-based libraries for screening as protein kinase inhibitors. nih.gov

Applications in Coordination Chemistry and Ligand Design

The nitrogen-rich 1,2,4-triazine ring is an excellent scaffold for designing ligands for metal complexes. The arrangement of nitrogen atoms provides ideal pockets for chelating metal ions, and the substituents on the ring can be modified to tune the electronic and steric properties of the resulting complex.

Development of 1,2,4-Triazine-Based Ligands for Metal Complexes

Derivatives of 1,2,4-triazine have been successfully employed as ligands in coordination chemistry. A well-known series, bis-triazinyl bipyridines (BTPs), which contain a pyridine ring flanked by two 1,2,4-triazin-3-yl groups, have been investigated for their potential use in advanced nuclear reprocessing due to their selective binding of specific metal ions. wikipedia.org

The nitrogen atoms of the 1,2,4-triazine ring act as donor sites, and the specific coordination mode can vary. For example, 3-(2-pyridyl)-1,2,4-triazine derivatives can act as bidentate ligands, similar to 2,2'-bipyridine, to form mononuclear complexes. nih.gov They can also bridge metal centers to form multinuclear complexes. nih.gov The reactivity of the chloro-substituent in 3-Chloro-5,6-diethyl-1,2,4-triazine offers a convenient handle to attach other coordinating groups, thereby creating multidentate ligands with tailored properties for catalysis or materials applications. acs.org

Design and Synthesis of Coordination Polymers

Coordination polymers and metal-organic frameworks (MOFs) are extended structures built from metal ions or clusters linked by organic ligands. The ability of 1,2,4-triazine ligands to bridge metal centers makes them suitable building blocks for such materials.

Recent research has shown that 1,2,4-triazine derivatives can form binuclear metal complexes, which represent the simplest repeating unit of a coordination polymer. nih.gov In these structures, the triazine ligand coordinates to two different metal centers. By designing triazine molecules with two or more distinct coordinating sites (e.g., by functionalizing both the 3- and 6-positions), it is possible to create linkers that can extend into one, two, or three dimensions, forming coordination polymers with potentially interesting catalytic, magnetic, or porous properties.

Exploitation in Optoelectronic Devices and Functional Materials

The electron-deficient character of the 1,2,4-triazine ring makes it a highly valuable component in materials for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs) and solar cells. mdpi.commdpi.com This property facilitates electron transport and can be used to engineer the electronic energy levels of a material.

Triazine derivatives have been successfully used as electron transport materials or as the core of emissive dopants in OLEDs. nih.gov By attaching various aromatic or carbazole (B46965) units to the triazine core, researchers have developed bipolar host materials that enable balanced charge injection and transport, leading to highly efficient phosphorescent OLEDs (PhOLEDs) with minimal efficiency roll-off at high brightness. rsc.org

In one study, novel binuclear lead(II) complexes using a 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine ligand were synthesized and investigated as the emitting layer in OLEDs. nih.gov These devices exhibited electroluminescence, demonstrating the potential of 1,2,4-triazine-based metal complexes in this field. The tunability of the triazine core allows for the synthesis of molecules with specific properties, such as high thermal stability and solubility, which are crucial for the fabrication of solution-processed devices. researchgate.net

Role as Electron Transport Layers in Organic Light-Emitting Diodes (OLEDs)

The electron-deficient character of the triazine ring makes its derivatives prime candidates for use as electron-transport materials (ETMs) and host materials in phosphorescent OLEDs (PhOLEDs). Triazines function effectively as electron-acceptor compounds, which is a critical property for layers that transport electrons from the cathode to the emissive layer in an OLED stack. mdpi.com

While much of the pioneering work has been on the 1,3,5-triazine (B166579) isomer, the principles apply to the 1,2,4-triazine core as well. For instance, star-shaped 1,3,5-triazine derivatives have been synthesized and shown to possess high triplet energies and good electron mobilities, key requirements for efficient host materials in green and blue PhOLEDs. rsc.org These materials facilitate balanced charge recombination within the device, leading to high external quantum efficiencies. rsc.org The design strategy often involves linking the electron-accepting triazine core to various aromatic substituents, which allows for the fine-tuning of morphological, thermal, and photophysical properties. rsc.org The use of a triazine core in host materials has led to devices with high power efficiencies, demonstrating their potential to enhance OLED performance. rsc.org

Table 1: Performance of Triazine Derivatives in OLEDs

| Triazine Derivative | Role in OLED | Key Performance Metric | Reference |

|---|---|---|---|

| 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) | Host Material | External Quantum Efficiency (ηext): 17.5%, Power Efficiency (ηp): 59.0 lm W−1 | rsc.org |

| 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T) | Host Material | ηext: 14.4%, ηp: 50.6 lm W−1 | rsc.org |

| General 1,2,4-Triazines | Electron Transport Layer | Utilized for their good electron-acceptor properties | mdpi.com |

Potential in Organic Photovoltaics and Related Devices

The strong electron-accepting ability of the triazine core is also highly beneficial for applications in organic photovoltaics (OPVs). Derivatives of 1,2,4-triazine have been investigated as components in dye-sensitized solar cells (DSSCs), a type of photovoltaic technology that uses a sensitizer (B1316253) to absorb light. d-nb.infonih.gov In these systems, the triazine moiety can be incorporated into the dye's structure, often as an electron acceptor group, to facilitate efficient charge separation and transport after light absorption. d-nb.info

Quantum chemical studies using Density Functional Theory (DFT) have been employed to model 1,2,4-triazine derivatives for DSSC applications. d-nb.infonih.gov These calculations help predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, and the open-circuit voltage, indicating their suitability as materials for organic DSSCs. d-nb.infonih.gov Furthermore, other triazine derivatives have been used as additives in the active layer of more conventional organic solar cells, where they can optimize the morphology of the polymer-acceptor blend and enhance crystallinity, leading to significant improvements in power conversion efficiency (PCE). researchgate.net For example, the use of a simple 1,3,5-triazine derivative as a volatile solid additive in a non-halogenated solvent system resulted in OSCs with PCEs exceeding 18%. researchgate.net

Table 2: Application of Triazine Derivatives in Photovoltaics

| Device Type | Triazine Derivative | Function | Reported Efficiency (PCE) | Reference |

|---|---|---|---|---|

| Organic Solar Cell (OSC) | 2,4,6-trichloro-1,3,5-triazine (TCT) | Volatile Solid Additive | >18% | researchgate.net |

| Dye-Sensitized Solar Cell (DSSC) | 1,2,4-Triazine-based dyes | Dye Sensitizer | Theoretically promising candidates | d-nb.infonih.gov |

| Organic Solar Cell (OSC) | CN-PO-TAZ | Interface Material | 8.33% | mdpi.com |

Development of 1,2,4-Triazine Derivatives as Dyes and Fluorescent Probes

The unique electronic and photophysical properties of the 1,2,4-triazine scaffold have led to its use in the development of sophisticated dyes and fluorescent probes. These molecules are designed for a range of applications, from bioorthogonal labeling to advanced materials with unique luminescent properties.

One significant application is in the fluorescent labeling of biomolecules. Researchers have synthesized 1,2,4-triazine-modified 2'-deoxyuridine (B118206) triphosphate, which can be incorporated into DNA by polymerases. nih.gov This allows for postsynthetic modification via an inverse-electron-demand Diels-Alder reaction, enabling the efficient and bioorthogonal fluorescent labeling of DNA for imaging and detection purposes. nih.gov

In the realm of materials science, new donor-acceptor (D–A) chromophores based on a condensed 1,2,4-triazine system have been developed. rsc.org These molecules exhibit fascinating photophysical behaviors, including thermally activated delayed fluorescence (TADF). rsc.org TADF is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs, potentially leading to 100% internal quantum efficiency. Certain carbazole-substituted benzofuro- and benzothieno[3,2-e]-1,2,4-triazine derivatives display TADF when dispersed in a polymer matrix. rsc.org Other 1,2,4-triazine derivatives have been developed as fluorescent sensors capable of detecting specific ions, such as ferric salts. mdpi.com

Table 3: 1,2,4-Triazine Derivatives as Dyes and Probes

| Derivative Type | Application | Key Feature/Finding | Reference |

|---|---|---|---|

| 1,2,4-triazine-modified 2'-deoxyuridine | Bioorthogonal DNA Labeling | Enables postsynthetic fluorescent labeling via Diels-Alder reaction. | nih.gov |

| Condensed 1,2,4-triazine with carbazole donors | TADF Emitters | Exhibits thermally activated delayed fluorescence in a polymer matrix. | rsc.org |

| Fused 1,2,4-triazine derivatives | Fluorescent Sensor | Used for the detection of ferric salts. | mdpi.com |

Crystallization Studies and Structure-Driven Material Design

Crystallization studies, particularly single-crystal X-ray diffraction, are indispensable tools for understanding the three-dimensional structure of 1,2,4-triazine derivatives at the atomic level. This knowledge is crucial for structure-driven material design, as the solid-state packing and molecular conformation directly influence the bulk properties of the material.

For example, X-ray crystallography has been instrumental in the structure-based design of 1,2,4-triazine derivatives as potent and selective antagonists for the adenosine (B11128) A₂A receptor. nih.govacs.org These studies revealed the precise binding mode of the triazine compounds within the receptor's orthosteric binding cavity, showing critical hydrogen-bonding interactions between the triazine core and specific amino acid residues like Asn253. nih.govacs.org This detailed structural information guides the rational design of new molecules with improved potency and selectivity.

In the context of functional materials, the crystal structure of a 1,2,4-triazine derivative was determined to be triclinic. mdpi.com Further studies on pyrazolo[5,1-с] mdpi.comnih.govnih.govtriazine derivatives have shown that the conformation of the triazine ring is highly dependent on the nature of its substituents. nih.gov The arrangement of these substituents can lead to different ring conformations (e.g., a twist-conformation) and orientations (equatorial or axial) of functional groups, which are governed by a combination of spatial effects and intermolecular non-valent interactions. nih.gov This ability to control molecular conformation and packing through synthetic modification is fundamental to tailoring the electronic and photophysical properties of 1,2,4-triazine-based materials for specific applications.

Table 4: Crystallographic Data and Structural Findings for 1,2,4-Triazine Derivatives

| Compound Type | Crystal System/Finding | Significance | Reference |

|---|---|---|---|

| Adenosine A₂A receptor antagonists | Revealed H-bonding with Asn253 and π–π stacking with Phe168. | Enables structure-based drug design and optimization. | nih.govacs.org |

| 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide | Triclinic | Provides fundamental structural data for a novel derivative. | mdpi.com |

| (trans-)7-R¹-8-methyl-3-tert-butyl-3,4-dihydropyrazolo[5,1-с] mdpi.comnih.govnih.govtriazine-3,4-diyl dicarboxylates | Triazine ring adopts a twist-conformation. | Demonstrates how substituents control molecular conformation and packing. | nih.gov |

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Stereoselective Synthetic Routes

The synthesis of the 3-chloro-5,6-diethyl-1,2,4-triazine core, while achievable through established heterocyclic chemistry principles, presents opportunities for significant methodological advancements. Current synthetic strategies often rely on multi-step sequences that may involve harsh reaction conditions or generate stoichiometric byproducts. Future research should prioritize the development of more atom-economical and environmentally benign synthetic routes.

A key challenge lies in the stereoselective synthesis of chiral derivatives. The introduction of stereocenters, particularly at the ethyl groups or through substitution at the triazine core, could lead to novel compounds with specific biological activities. rsc.orgmdpi.com The development of catalytic asymmetric methods for the synthesis of enantiopure 1,2,4-triazine-derived α-amino acids showcases the potential in this area. rsc.orgresearchgate.netresearchgate.net Exploring enzymatic or chemo-catalytic approaches to achieve high enantiomeric excess would be a significant step forward.

| Synthetic Approach | Description | Potential Advantages | Key Challenges |

| Domino Annulation | One-pot reactions combining multiple bond-forming events to rapidly construct the triazine ring. | Increased efficiency, reduced waste. | Substrate scope, regioselectivity control. |

| C-H Functionalization | Direct introduction of substituents onto the triazine core or the diethyl groups. | Atom economy, late-stage modification. | Selectivity, catalyst development. |

| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemical outcome of reactions. | Access to enantiomerically pure compounds. | Catalyst design, achieving high stereoselectivity. |

| Flow Chemistry | Continuous production methods for improved safety, scalability, and control over reaction parameters. | Enhanced process control, scalability. | Reactor design, optimization of flow conditions. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of the 3-chloro-1,2,4-triazine (B11772924) core is largely dictated by the electron-deficient nature of the triazine ring and the presence of a good leaving group (chloride). While nucleophilic aromatic substitution (SNAr) at the C3 position is a well-established and versatile reaction, there is considerable scope for exploring novel reactivity patterns. nih.govresearchgate.netdocumentsdelivered.com

Future investigations should delve into unconventional transformations that move beyond standard substitution chemistry. This could include:

Metal-catalyzed cross-coupling reactions: Expanding the portfolio of Suzuki, Sonogashira, and other cross-coupling reactions at the C3 position to introduce a wide array of functional groups. nih.gov

Inverse-electron-demand Diels-Alder (IEDDA) reactions: Utilizing the electron-deficient triazine ring as a diene in cycloaddition reactions with electron-rich dienophiles. This can lead to the formation of complex polycyclic systems.

Dearomatization reactions: Exploring transition-metal-catalyzed nucleophilic dearomatization to generate novel three-dimensional scaffolds from the planar triazine core. thieme-connect.com

Photocatalysis and electrochemistry: Employing these modern synthetic tools to access unique reactive intermediates and reaction pathways that are not accessible through traditional thermal methods.

A significant challenge will be to understand and control the regioselectivity of these reactions, especially when multiple reactive sites are present in the molecule.

Advanced In Situ Spectroscopic Studies of Reaction Intermediates

A deeper understanding of the reaction mechanisms involving 3-chloro-5,6-diethyl-1,2,4-triazine is crucial for optimizing existing transformations and discovering new ones. Many reactions involving triazines are believed to proceed through transient intermediates that are difficult to isolate and characterize. acs.org

Future research would greatly benefit from the application of advanced in situ spectroscopic techniques to probe these reaction pathways in real-time. Techniques such as:

In situ NMR spectroscopy: To monitor the formation and decay of intermediates directly in the reaction mixture. aau.dknih.govacs.org

Rapid-scan IR and Raman spectroscopy: To obtain vibrational information on short-lived species.

Mass spectrometry techniques: such as paper spray mass spectrometry, can be employed to detect and characterize reaction intermediates. nih.govacs.org

The characterization of these intermediates is often challenging due to their low concentrations and short lifetimes. tdx.cat Combining experimental data with computational studies will be essential to build a comprehensive picture of the reaction mechanisms.

Multiscale Computational Modeling for Predicting Complex System Behavior

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding and predicting the properties and reactivity of molecules. researchgate.netscribd.comirjweb.commdpi.com For 3-chloro-5,6-diethyl-1,2,4-triazine, multiscale computational modeling can provide invaluable insights where experimental data is scarce.

Future computational studies should focus on:

Predicting reaction pathways and transition states: To elucidate reaction mechanisms and guide the design of new reactions. nih.govresearchgate.netacs.org

Calculating spectroscopic properties: To aid in the interpretation of experimental spectra and the identification of unknown compounds.

Modeling intermolecular interactions: To understand how these molecules behave in condensed phases or interact with biological targets.

Developing quantitative structure-activity relationships (QSAR): To correlate the structural features of derivatives with their chemical or biological activity.

A major challenge is the accuracy of the computational models, which depends on the level of theory and the basis set used. Experimental validation of the computational predictions is therefore essential.

| Computational Method | Application | Anticipated Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. | Understanding of reactivity, reaction mechanisms, and spectral assignments. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. | Design of molecules with specific photophysical properties. |